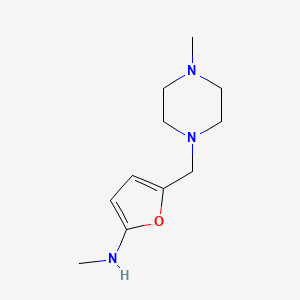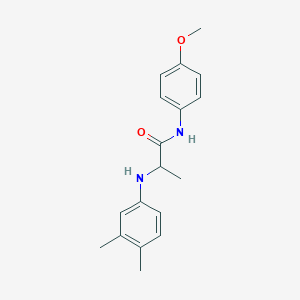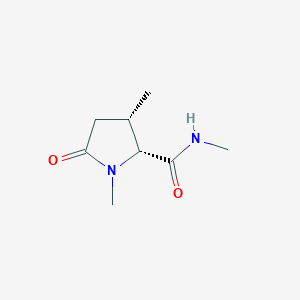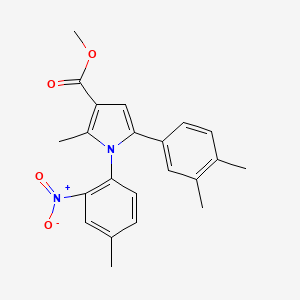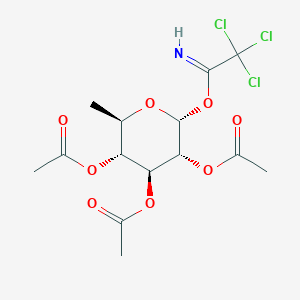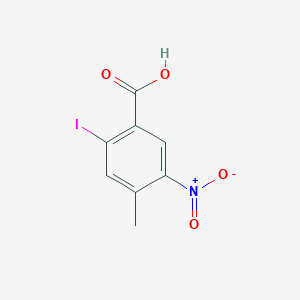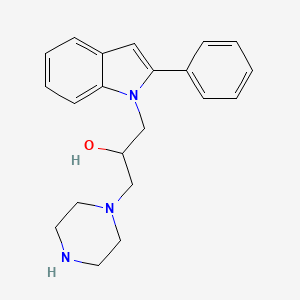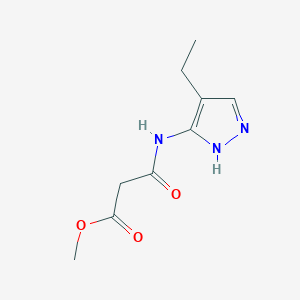![molecular formula C15H17N B15205649 N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with three methyl groups and an amine group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the reaction of 1,1’-biphenyl-4-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale synthesis of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine. The process typically involves the use of palladium-catalyzed cross-coupling reactions, followed by purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinones, nitroso compounds, and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated biphenyl derivatives.
科学的研究の応用
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
N,N,N’-Trimethyl-1,3-propanediamine: A similar compound with a different core structure but similar functional groups.
N,N,N’-Trimethylethylenediamine: Another related compound with a different backbone but similar methyl and amine groups.
Uniqueness
N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required, such as in catalysis or drug design.
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
N,N-dimethyl-4-(3-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-12-5-4-6-14(11-12)13-7-9-15(10-8-13)16(2)3/h4-11H,1-3H3 |
InChIキー |
PVHLKEFYIDEHFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


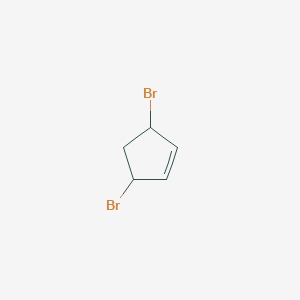
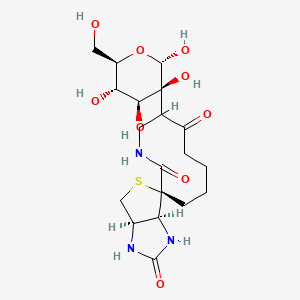
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
